1-Propanol, 2-ethoxy-, acetate 1-Propanol, 2-ethoxy-, acetate Ethoxypropyl acetate appears as a transparent, colorless liquid, with a sweet, ether-like odor. Less dense than water. Vapors are heavier than air. Contact may irritate skin, eyes, and mucous membranes.
Brand Name: Vulcanchem
CAS No.: 57350-24-0
VCID: VC8469738
InChI: InChI=1S/C7H14O3/c1-4-9-6(2)5-10-7(3)8/h6H,4-5H2,1-3H3
SMILES: CCOC(C)COC(=O)C
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

1-Propanol, 2-ethoxy-, acetate

CAS No.: 57350-24-0

Cat. No.: VC8469738

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

1-Propanol, 2-ethoxy-, acetate - 57350-24-0

Specification

CAS No. 57350-24-0
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-ethoxypropyl acetate
Standard InChI InChI=1S/C7H14O3/c1-4-9-6(2)5-10-7(3)8/h6H,4-5H2,1-3H3
Standard InChI Key KBGLIBWPBYLNNK-UHFFFAOYSA-N
SMILES CCOC(C)COC(=O)C
Canonical SMILES CCOC(C)COC(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Formula

2-Ethoxypropyl acetate belongs to the class of organic esters, derived from the esterification of 2-ethoxy-1-propanol with acetic acid. Its molecular structure consists of a propyl backbone substituted with an ethoxy group at the second carbon and an acetyloxy group at the first carbon. The compound’s canonical SMILES representation is O=C(OCC(OCC)C)C, reflecting the connectivity of its functional groups . The InChIKey KBGLIBWPBYLNNK-UHFFFAOYSA-N uniquely encodes its stereochemical and structural features .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number57350-24-0
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
SMILESO=C(OCC(OCC)C)C
InChIKeyKBGLIBWPBYLNNK-UHFFFAOYSA-N

Synonyms and Regulatory Identifiers

This compound is recognized under multiple nomenclature systems and regulatory frameworks. Alternate names include 1-Propanol, 2-ethoxy-, 1-acetate and 2-ethoxypropyl acetate . The EPA’s DSSTox database assigns it the identifier DTXSID90869320, facilitating its tracking in toxicological studies. Regulatory listings under the Toxic Substances Control Act (TSCA) and the European Chemicals Agency (ECHA) further underscore its industrial relevance .

Synthesis and Production Methods

Laboratory Synthesis

In laboratory settings, 2-ethoxypropyl acetate is synthesized via the acid-catalyzed esterification of 2-ethoxy-1-propanol with acetic acid. The reaction typically employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation. The general reaction mechanism is:

2-ethoxy-1-propanol+acetic acidH+2-ethoxypropyl acetate+H2O\text{2-ethoxy-1-propanol} + \text{acetic acid} \xrightarrow{\text{H}^+} \text{2-ethoxypropyl acetate} + \text{H}_2\text{O}

Water generated during the reaction is removed via azeotropic distillation to enhance yield .

Industrial Production

Industrial-scale production utilizes continuous-flow fixed-bed reactors with solid acid catalysts, such as sulfonated resins or zeolites, to improve efficiency and reduce waste . The process operates at temperatures between 70–150°C, with simultaneous distillation to separate the product from unreacted starting materials. This method achieves high conversion rates (>90%) and minimizes environmental impact by recycling reactants .

Table 2: Industrial Synthesis Parameters

ParameterValueSource
CatalystSolid acid (e.g., sulfonated resin)
Temperature Range70–150°C
Conversion Efficiency>90%

Physicochemical Properties

2-Ethoxypropyl acetate is a colorless liquid with a mild, sweet odor and a density lower than water (0.95–0.98 g/cm³) . Its boiling point ranges between 160–170°C, and it exhibits moderate volatility with a vapor pressure of approximately 0.5 mmHg at 25°C. The compound is miscible with common organic solvents, including ethanol and acetone, but exhibits limited solubility in water (<1 g/L) .

Chemical Reactivity and Stability

The ester functional group renders 2-ethoxypropyl acetate susceptible to hydrolysis under acidic or alkaline conditions, yielding 2-ethoxy-1-propanol and acetic acid. Oxidation reactions with strong agents like potassium permanganate produce carboxylic acids, while reduction with lithium aluminum hydride generates corresponding alcohols. The compound remains stable under ambient storage conditions but degrades upon prolonged exposure to moisture or elevated temperatures.

Applications in Industry and Research

Solvent in Coatings and Inks

2-Ethoxypropyl acetate is widely employed as a high-boiling solvent in automotive coatings and printing inks, where its slow evaporation rate ensures uniform film formation . Its compatibility with resins and pigments enhances formulation stability.

Pharmaceutical Intermediates

In pharmaceutical manufacturing, the compound serves as a reaction medium for synthesizing active ingredients, leveraging its low toxicity and ability to dissolve polar and non-polar compounds.

Environmental Impact and Regulatory Status

The compound is classified under EPA’s TSCA inventory, indicating its compliance with U.S. chemical safety regulations. While no explicit ecotoxicity data is available, its ester structure suggests moderate biodegradability. Regulatory frameworks in the EU (REACH) mandate hazard communication through safety data sheets (SDS) .

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